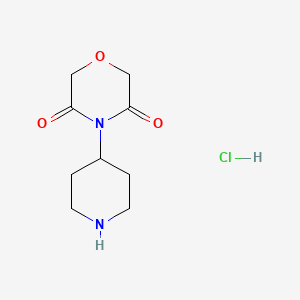

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride

Descripción

Propiedades

IUPAC Name |

4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOKHUDXAUVKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects.

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activity.

Análisis Bioquímico

Biochemical Properties

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with adenosine A2A receptors, which are involved in various physiological processes such as vasodilation and neurotransmission. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of E-cadherin, a protein crucial for cell-cell adhesion in epithelial tissues. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition leads to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions. Over extended periods, it may undergo degradation, which can affect its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. The effects on metabolic flux and metabolite levels are significant, as they determine the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters, which facilitate its uptake into cells. Additionally, its distribution within tissues is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is a critical factor that determines its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Actividad Biológica

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride, a compound within the morpholine class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is characterized by a morpholine ring substituted with a piperidine moiety. This structural configuration contributes to its biological activity by enabling interactions with various molecular targets.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It interacts with specific enzymes, potentially modulating their activity. For instance, the sulfonyl group present in related derivatives has been shown to form strong interactions with amino acid residues in proteins, leading to either inhibition or activation of their functions.

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways. This includes modulation of pathways associated with inflammation and cancer progression .

Antimicrobial Activity

Recent studies have demonstrated that 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.30 μg/mL | Disruption of metabolic pathways |

| Candida albicans | 0.15 μg/mL | Inhibition of ergosterol synthesis |

These findings suggest that the compound can effectively inhibit the growth of both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that it may induce apoptosis in various cancer cell lines:

- Cell Lines Tested : Hep3B (liver cancer), K562 (leukemia), and SKHep1 (hepatoma).

- Mechanism : The compound appears to inhibit DNA synthesis and promote the degradation of matrix metalloproteinase mRNA, which is crucial for cancer cell invasion .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several derivatives similar to 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride. The results indicated that these compounds displayed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

- Anticancer Study : In vitro studies have shown that this compound can reduce cell viability in Hep3B cells by inducing apoptosis through caspase activation pathways. This suggests its potential as a chemotherapeutic agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of morpholine compounds, including 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride, exhibit promising anticancer properties. A study highlighted that Mannich bases derived from similar structures demonstrated cytotoxic effects against various cancer cell lines, including human colon cancer and hepatoma cells. The cytotoxicity was found to be significantly higher than standard chemotherapeutics like 5-fluorouracil .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activities. Studies have shown that certain morpholine derivatives possess inhibitory effects against bacterial pathogens, suggesting potential use in developing new antibiotics .

3. Neurological Applications

Research on piperidine derivatives indicates potential neuroprotective effects. Compounds similar to 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride have been studied for their ability to modulate neurotransmitter systems, making them candidates for treating neurodegenerative diseases .

Biological Mechanisms

The mechanism of action for 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride involves interactions with specific molecular targets such as enzymes or receptors. The unique structural features allow it to influence various biochemical pathways:

- Enzyme Inhibition: The sulfonyl group in the compound can form strong interactions with amino acid residues in proteins, leading to inhibition of enzymatic functions.

- Receptor Modulation: Its binding affinity to specific receptors can alter signaling pathways associated with cell growth and apoptosis .

Material Science Applications

1. Polymer Development

The compound serves as a building block for synthesizing advanced materials. Its unique chemical properties enable the development of polymers with tailored functionalities, which can be utilized in coatings and other industrial applications .

2. Drug Delivery Systems

Research has explored the incorporation of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride into drug delivery systems due to its favorable solubility and stability characteristics. This application is particularly relevant in enhancing the bioavailability of poorly soluble drugs .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally related compounds share core heterocyclic motifs (e.g., morpholine-dione, piperidine, or azetidine derivatives) but differ in substituents, ring size, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Observations

This may improve target binding in biological systems. Piperidine vs. Azetidine Substituents: The six-membered piperidine ring (target compound) offers greater conformational flexibility and reduced ring strain compared to the four-membered azetidine in its analog . This difference may influence pharmacokinetics and receptor interactions.

Biological Relevance :

- The target compound’s application in mRNA delivery highlights its role in modulating immune responses, whereas CCG-203920 (thiadiazolidine-dione) targets G-protein signaling pathways .

- 4-(2-Chloroethyl)morpholine HCl serves primarily as a synthetic intermediate, lacking direct therapeutic data .

Physicochemical Properties :

- Solubility : Piperidine and morpholine groups generally enhance water solubility due to their basic nitrogen atoms, critical for drug delivery systems .

- Stability : Thiadiazolidine-diones (e.g., CCG-203920) may exhibit lower stability under acidic conditions due to sulfur’s susceptibility to oxidation .

Notes

Methodological Limitations : Comparisons rely on fragmented data; experimental validation of physicochemical properties (e.g., logP, pKa) is needed.

Regulatory Status: No regulatory information was found for the target compound, unlike 4-(Diphenylmethoxy)piperidine HCl, which has detailed safety documentation .

Therapeutic Potential: The target compound’s unique application in mRNA-based immunotherapy distinguishes it from analogs with traditional small-molecule targets.

Métodos De Preparación

Debenzylation Step

- Objective: To convert 4-(1-benzylpiperidin-4-yl)morpholine to 4-(piperidin-4-yl)morpholine.

- Reaction Conditions: Hydrogenation using a palladium catalyst under hydrogen pressure (up to 40 kg/cm²) at approximately 50°C.

- Catalyst: 10% Pd/C is commonly used.

- Duration: Reaction times range from 8 to 36 hours depending on scale and conditions.

- Outcome: High yield of debenzylated product with minimal side products.

Formation of Hydrochloride Salt

- Post-hydrogenation, the free base is dissolved in ethanol and treated with concentrated hydrochloric acid (typically 36% HCl) to precipitate the hydrochloride salt.

- The mixture is cooled and stirred to ensure complete crystallization.

- The product is filtered, washed, and dried to obtain pure 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride.

Representative Experimental Data and Yields

| Step | Conditions | Catalyst/Agent | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Reductive Amination | Reaction in toluene, water removal by distillation | Pt/C, Pd/C, NaBH3CN, NaBH(OAc)3 | 50-110 | ≤10 (H2) | 2-36 | ~88-90 | Morpholine removal by distillation/crystallization |

| Debenzylation (Hydrogenation) | Hydrogenation in alcoholic solution | 10% Pd/C | 50 | 40 | 8-36 | ~89 | pH adjustment >11 with K2CO3 before H2 step |

| Hydrochloride Salt Formation | Addition of 36% HCl in ethanol | - | 20 (cooling) | Atmospheric | 0.5-1 | - | Crystallization and isolation |

Notes on Methodology and Industrial Advantages

- The use of mild reductive amination conditions with selective reducing agents avoids unwanted side reactions and degradation of sensitive functional groups.

- Removal of excess morpholine by distillation or solvent substitution enhances product purity and process efficiency.

- The hydrogenation step is carefully controlled with palladium catalysts to ensure complete debenzylation without over-reduction.

- The process is scalable and suited for industrial synthesis due to the use of common catalysts and solvents, moderate temperatures, and pressures.

- The final hydrochloride salt form improves the compound's stability and ease of handling.

Q & A

Q. What are the recommended synthesis protocols for 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride, and how can reaction yields be optimized?

The compound is synthesized via reactions between morpholine and piperidin-4-one derivatives under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Optimizing stoichiometric ratios of reactants and catalysts (e.g., acid/base catalysts).

- Employing inert atmospheres (e.g., nitrogen) to enhance stability of intermediates. Yield optimization strategies include varying reaction temperatures (e.g., 40–80°C), extending reaction times, or introducing coupling agents to improve intermediate formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures align with piperidine derivative guidelines:

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Standard methods include:

- HPLC : Quantify purity (>95% threshold for pharmacological studies).

- NMR (¹H/¹³C): Confirm molecular structure via proton/carbon peak assignments.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for hydrochloride adducts). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance bioactivity against neurological targets?

Rational design strategies involve:

- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) to the morpholine or piperidine rings to improve receptor binding.

- SAR Studies : Test derivatives in dopamine/serotonin receptor binding assays to identify key pharmacophores .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with neurotransmitter pathways .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Address discrepancies via:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., neuroblastoma vs. glioblastoma).

- Assay Standardization : Use consistent buffer conditions (pH 7.4, 37°C) and controls (e.g., vehicle-only).

- Meta-Analysis : Compare data across studies, noting variables like incubation time or solvent (DMSO vs. saline) .

Q. What methodologies are effective in troubleshooting low yields during large-scale synthesis?

Scale-up challenges require:

- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer.

- Purification Techniques : Use column chromatography with gradient elution or recrystallization in ethanol/water mixtures.

- Byproduct Analysis : Employ LC-MS to identify and mitigate side reactions (e.g., hydrochloride salt formation inefficiencies) .

Q. How can researchers validate the compound’s mechanism of action in modulating neurotransmitter systems?

Validation strategies include:

- Radioligand Binding Assays : Measure affinity for dopamine D₂ or serotonin 5-HT₁A receptors using tritiated ligands.

- Electrophysiology : Patch-clamp recordings on neuronal cultures to assess ion channel modulation.

- Knockout Models : Use CRISPR-edited cell lines lacking specific receptors to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.